12-Hydroxy-2,3-dihydroeuparin
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Overview
Description
12-Hydroxy-2,3-dihydroeuparin is a natural product that can be isolated from the aerial parts of the plant Ophryosporus axilliflorus . This compound belongs to the phenol class and exhibits significant anti-inflammatory activity . Its molecular formula is C13H14O4, and it has a molecular weight of 234.25 g/mol .
Preparation Methods
12-Hydroxy-2,3-dihydroeuparin can be isolated from the aerial parts of Ophryosporus axilliflorus . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
12-Hydroxy-2,3-dihydroeuparin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The hydroxyl groups in this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming ethers or esters.
Scientific Research Applications
12-Hydroxy-2,3-dihydroeuparin has several scientific research applications:
Mechanism of Action
12-Hydroxy-2,3-dihydroeuparin exerts its effects primarily through its anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . The molecular targets and pathways involved in its mechanism of action include the inhibition of nuclear factor-kappa B (NF-κB) and the suppression of cyclooxygenase-2 (COX-2) expression .
Comparison with Similar Compounds
12-Hydroxy-2,3-dihydroeuparin can be compared with other similar compounds, such as:
Eupatarone: Another benzofuran derivative isolated from Eupatorium sternbergianum.
2-Hydroxy-4,5-dimethoxybenzaldehyde: A phenolic compound with similar anti-inflammatory properties.
Spathulenol: A sesquiterpene with anti-inflammatory activity.
The uniqueness of this compound lies in its specific chemical structure and the potent anti-inflammatory activity it exhibits .
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[(2S)-6-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C13H14O4/c1-7(6-14)12-4-9-3-10(8(2)15)11(16)5-13(9)17-12/h3,5,12,14,16H,1,4,6H2,2H3/t12-/m0/s1 |
InChI Key |
KPJMESMRKLJVPB-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C2C(=C1)C[C@H](O2)C(=C)CO)O |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)CC(O2)C(=C)CO)O |
Origin of Product |
United States |
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